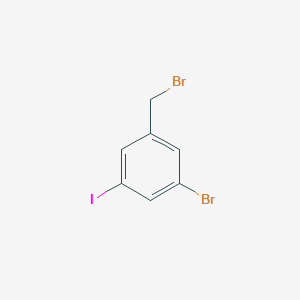

3-Bromo-5-iodobenzyl bromide

Description

Significance of Polyhalogenated Benzyl (B1604629) Halides in Chemical Synthesis

Polyhalogenated benzyl halides are a class of organic compounds characterized by a benzyl group substituted with multiple halogen atoms. wisdomlib.org These compounds are of paramount importance in synthetic organic chemistry due to their enhanced reactivity and versatility. wisdomlib.org The presence of multiple halogens allows for a stepwise and site-selective introduction of various functional groups through a range of reactions, including nucleophilic substitution and cross-coupling reactions. fiveable.menih.gov

The reactivity of the carbon-halogen bond generally follows the trend C-I > C-Br > C-Cl, a principle that is fundamental to achieving chemoselectivity in polyhalogenated systems. nih.gov This differential reactivity enables chemists to orchestrate a series of reactions where one halogen can be selectively targeted while the others remain intact for subsequent transformations. This capability is crucial for the efficient synthesis of complex molecules with precisely defined substitution patterns.

Academic Rationale for Investigating 3-Bromo-5-iodobenzyl Bromide

The academic interest in this compound stems from its unique structural features, which present both challenges and opportunities in synthetic chemistry. The molecule serves as an excellent platform for studying the subtle interplay of electronic and steric effects on the reactivity of different halogen atoms. Researchers are particularly interested in exploring the chemoselective functionalization of its three distinct C-X bonds.

The benzylic bromide (CH₂Br) group is highly susceptible to nucleophilic substitution (SN1 and SN2) and radical reactions. youtube.comchemistryviews.org Concurrently, the aryl iodide and aryl bromide moieties are prime candidates for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. fiveable.meacs.org The ability to selectively manipulate one of these sites while preserving the others is a key area of investigation. This allows for the synthesis of intricate molecular scaffolds that would be difficult to access through other synthetic routes.

Historical Context of Benzylic and Aryl Halide Reactivity

The understanding of benzylic and aryl halide reactivity has evolved significantly over the past century. The discovery of benzylic halogenation in the early 20th century marked a pivotal moment, providing a method to introduce a reactive handle at the benzylic position. numberanalytics.com This reaction typically proceeds through a free-radical mechanism. numberanalytics.com

The chemistry of aryl halides, on the other hand, was initially characterized by their general inertness towards nucleophilic substitution reactions due to the strength of the sp²-hybridized carbon-halogen bond. collegedunia.com However, the development of transition metal-catalyzed cross-coupling reactions, pioneered by chemists like Ullmann, Heck, Suzuki, and Negishi, revolutionized the field. acs.orgnih.govnih.gov These reactions provided powerful methods for forming carbon-carbon and carbon-heteroatom bonds from aryl halides, transforming them from relatively unreactive species into versatile synthetic intermediates. fiveable.mecollegedunia.com The discovery that different halogens exhibit varying reactivity in these catalytic cycles further expanded the synthetic utility of polyhalogenated arenes. fiveable.me

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(bromomethyl)-5-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2I/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOHCQCOVGIUBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Iodobenzyl Bromide

Precursor Synthesis and Functionalization Strategies

The primary precursor for 3-bromo-5-iodobenzyl bromide is 3-bromo-5-iodotoluene. The synthesis of this intermediate is a key challenge, demanding regioselective control to install the bromo and iodo groups at the meta-positions relative to the methyl group. This can be approached by starting with either a substituted toluene (B28343) or a halogenated benzene (B151609) derivative.

Bromination of Substituted Toluenes

One potential pathway begins with an iodinated toluene, such as 3-iodotoluene (B1205562). The subsequent bromination of this precursor must be directed to the desired position. The methyl group is an ortho-, para-director, while the iodine atom is also an ortho-, para-director, albeit a deactivating one. Therefore, direct bromination of 3-iodotoluene would likely yield a mixture of isomers, with substitution occurring at positions ortho and para to the existing substituents, rather than the desired 5-position.

To achieve the specific 1-bromo-3-iodo-5-methylbenzene (B571576) structure, a multi-step synthesis involving blocking groups or starting from a precursor with different directing groups might be necessary. However, direct electrophilic bromination of toluene derivatives is a common method for producing bromotoluenes. For instance, 3-bromotoluene (B146084) is typically synthesized through the electrophilic substitution of toluene using bromine in the presence of a Lewis acid catalyst, which directs the bromine to the meta position. guidechem.com

Iodination of Halogenated Benzene Derivatives

An alternative and more common route involves the iodination of a brominated precursor, such as 3-bromotoluene. Electrophilic iodination is generally more challenging than bromination due to the lower reactivity of iodine. acs.org Reagents like N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent are often required to generate a more potent electrophilic iodine species. acs.org

The directing effects of the methyl (ortho-, para-) and bromo (ortho-, para-) groups in 3-bromotoluene would favor iodination at the 4- and 6-positions. To achieve the desired 5-iodo substitution, specialized methods are required. One such approach is the iodine-generation reaction of bromine on an aromatic ring, which can be catalyzed by copper salts in the presence of ligands like L-proline, allowing for the synthesis of iodoaromatic hydrocarbons from their bromo-analogs. google.com This halogen exchange reaction provides a pathway to iodo-substituted compounds that may not be accessible through direct electrophilic iodination.

A plausible synthetic sequence for the precursor 3-bromo-5-iodotoluene is outlined below:

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | 3,5-Dimethylaniline | NaNO₂, HCl; CuBr | 1-Bromo-3,5-dimethylbenzene | Introduction of bromine via Sandmeyer reaction. |

| 2 | 1-Bromo-3,5-dimethylbenzene | NBS, Radical Initiator | 1-Bromo-3-(bromomethyl)-5-methylbenzene | Selective benzylic bromination of one methyl group. |

| 3 | 1-Bromo-3-(bromomethyl)-5-methylbenzene | Mg, then H₂O | 3-Bromo-5-methyltoluene | Conversion of the bromomethyl group back to a methyl group. |

| 4 | 3-Bromo-5-methyltoluene | I₂, HIO₃, H₂SO₄ | 3-Bromo-5-iodotoluene | Regioselective iodination of the activated aromatic ring. |

Regioselective Halogenation Approaches

Regioselectivity is the paramount challenge in the synthesis of this compound, both in establishing the 1,3,5-substitution pattern on the aromatic ring and in selectively halogenating the benzylic position without further reacting with the ring.

Benzylic Bromination Techniques

The final step in the synthesis is the conversion of the methyl group of 3-bromo-5-iodotoluene into a bromomethyl group. This is a benzylic bromination, a reaction that proceeds via a free-radical mechanism. masterorganicchemistry.com The key is to use conditions that favor radical substitution on the benzylic carbon over electrophilic addition to the aromatic ring.

The most common and effective reagent for this transformation is N-Bromosuccinimide (NBS). youtube.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and initiated by UV light or a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). youtube.commdpi.com NBS provides a low, constant concentration of bromine radicals, which selectively abstract a hydrogen atom from the benzylic position. The resulting benzylic radical is stabilized by resonance with the benzene ring and reacts with molecular bromine to form the product and another bromine radical, propagating the chain reaction. masterorganicchemistry.com

The general reaction is: 3-Bromo-5-iodotoluene + NBS --(Initiator, Solvent)--> this compound

Controlling the reaction is crucial to prevent over-bromination, which can lead to the formation of dibromo- and tribromomethyl products. scientificupdate.com Using a precise stoichiometry of NBS is essential for maximizing the yield of the desired monobrominated product.

| Reagent System | Initiator | Solvent | Key Features |

| N-Bromosuccinimide (NBS) | UV light (hν) or AIBN | CCl₄, Benzene | Standard method, provides a low concentration of Br₂, minimizing aromatic bromination. youtube.compearson.com |

| Elemental Bromine (Br₂) | UV light (hν) | CCl₄ | Can be used for benzylic bromination, but control is more difficult than with NBS. prepchem.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | ZrCl₄ (catalyst) | Dichloromethane | A modification that can prevent competing bromination of the aromatic ring. scientificupdate.com |

| NaBrO₃/HBr | 405nm LED irradiation | Acetonitrile (B52724)/Water | In situ generation of bromine for continuous flow photochemical bromination. scientificupdate.com |

Aromatic Halogenation Control (Bromine and Iodine)

Achieving the 1,3,5-substitution pattern of 3-bromo-5-iodotoluene requires overcoming the standard directing effects of the substituents. Both the methyl group and the halogen atoms are ortho-, para-directors. A direct, sequential halogenation of toluene would not yield the desired product.

Strategic synthesis often involves starting with precursors where directing groups force the incoming substituents into the desired meta-relationship. For example, starting with 3,5-dinitro-toluene, the nitro groups (strong meta-directors) could be reduced to amino groups, which are then converted to the desired halogens via Sandmeyer reactions. This multi-step process provides excellent regiochemical control.

Illustrative Pathway for Regiocontrol:

Nitration: Toluene → 2,4,6-Trinitrotoluene (TNT)

Oxidation: TNT → 2,4,6-Trinitrobenzoic acid

Decarboxylation: 2,4,6-Trinitrobenzoic acid → 1,3,5-Trinitrobenzene

Selective Reduction: 1,3,5-Trinitrobenzene → 3,5-Dinitroaniline

Sandmeyer Reactions: Successive diazotization and reaction with CuBr and KI to install the bromo and iodo groups.

Functional Group Manipulation: Introduction of a methyl group via a suitable reaction, such as a Grignard reaction followed by reduction.

This type of pathway, while lengthy, illustrates the methods required to control the placement of multiple substituents on an aromatic ring against their natural directing tendencies.

Advanced Synthetic Pathways for Polyhalogenated Benzyl (B1604629) Systems

The synthesis of highly halogenated benzyl systems, particularly those with multiple different halogens, often requires advanced and sometimes novel synthetic methodologies. These methods are crucial for creating complex molecules like flame retardants or specialized pharmaceutical intermediates. mdpi.com

One advanced approach involves the C-alkylation of aromatic compounds with polyhalogenated benzyl halides. For example, pentabromobenzyl bromide can be used to alkylate other aromatic molecules in the presence of a Friedel-Crafts catalyst. mdpi.com This demonstrates the construction of larger molecules based on a pre-halogenated benzyl core.

For the synthesis of this compound, an advanced strategy could involve a halogen-metal exchange reaction. organic-chemistry.org For instance, starting with 1,3,5-tribromotoluene, one bromine atom could be selectively exchanged for lithium using an organolithium reagent at low temperature. The resulting aryllithium species could then be quenched with an electrophilic iodine source (like I₂) to install the iodine atom, yielding 3,5-dibromotoluene. A second, different halogen-metal exchange could then be performed, though selectivity would be a significant challenge.

Another modern technique is the use of phase transfer catalysts in iodination reactions. A patented method for preparing 2-bromo-5-iodo-benzyl alcohol involves an iodination reaction on o-toluidine (B26562) (o-benzylamine) using a phase transfer catalyst, followed by diazotization and bromination, and finally benzylic bromination and hydrolysis. google.com While for a different isomer, this demonstrates the use of advanced catalytic systems to control reaction outcomes in the synthesis of polyhalogenated benzyl compounds.

Stereoselective and Chemoselective Synthetic Strategies

The synthesis of this compound from its toluene precursor is fundamentally a question of chemoselectivity. The goal is to favor benzylic halogenation over aromatic halogenation. Since the target molecule is achiral, stereoselectivity is not a factor in its direct synthesis.

Chemoselective Benzylic Bromination

The most effective and widely used method for the chemoselective bromination of a benzylic position is the Wohl-Ziegler reaction. manac-inc.co.jp This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent, typically carbon tetrachloride (CCl₄), although safer alternatives like acetonitrile are now common. researchgate.netorganic-chemistry.org The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means using UV light or a standard fluorescent lamp. researchgate.netbyjus.comchadsprep.comsci-hub.se

The mechanism proceeds via a free-radical chain reaction. byjus.com

Initiation: The initiator (e.g., AIBN) or light energy causes the homolytic cleavage of the N-Br bond in NBS, generating a small concentration of bromine radicals (Br•). youtube.comchemistrysteps.com

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 3-bromo-5-iodotoluene. This step is highly selective for the benzylic position because the resulting benzyl radical is stabilized by resonance with the aromatic ring. chemistrysteps.com This resonance stabilization makes the benzylic C-H bonds significantly weaker than the aromatic C-H bonds. The benzyl radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain. chadsprep.comyoutube.com

Termination: The reaction terminates when radicals combine with each other.

The use of NBS is crucial for chemoselectivity. It maintains a very low, steady-state concentration of molecular bromine (Br₂) and bromine radicals in the reaction mixture. chadsprep.com This low concentration favors the radical substitution pathway at the benzylic position and effectively suppresses the competing ionic electrophilic aromatic substitution pathway, which would require a higher concentration of bromine and typically a Lewis acid catalyst. chadsprep.comchemistrysteps.com

A patent for a similar compound, 2-bromo-5-iodo-benzyl alcohol, describes a key step involving the reaction of 2-bromo-4-iodotoluene with N-bromosuccinimide and AIBN as an initiator to generate the corresponding benzyl bromide intermediate. google.com This provides a direct analogy for the synthesis of this compound.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Precursor | 3-Bromo-5-iodotoluene | Starting material with the required aromatic substitution pattern. | chembuyersguide.com |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂/Br• to ensure chemoselectivity for the benzylic position. | manac-inc.co.jpchadsprep.com |

| Initiator | AIBN or Benzoyl Peroxide / Photo-irradiation (light) | Initiates the free-radical chain reaction. | researchgate.netsci-hub.se |

| Solvent | Carbon Tetrachloride (CCl₄), Acetonitrile, or Cyclohexane | Non-polar solvents that do not interfere with the radical mechanism. | manac-inc.co.jpresearchgate.net |

| Temperature | Reflux | Provides energy for initiation and propagation steps. | sci-hub.se |

Flow Chemistry and Continuous Processing in Synthesis

The application of flow chemistry and continuous processing to benzylic brominations offers significant advantages over traditional batch methods, particularly in terms of safety, efficiency, and scalability. researchgate.net Photochemical reactions, which are often difficult to scale up in batch reactors due to light penetration issues, are particularly well-suited for continuous-flow systems. scientificupdate.com

In a typical flow setup for the synthesis of a compound like this compound, a solution of the precursor (3-bromo-5-iodotoluene) and N-bromosuccinimide in a suitable solvent (e.g., acetonitrile) would be pumped through a transparent tube reactor. researchgate.netorganic-chemistry.org The tubing, often made of fluorinated ethylene (B1197577) polymer (FEP), is wrapped around a light source, such as a compact fluorescent lamp (CFL) or LEDs, which initiates the radical reaction. researchgate.netscientificupdate.com

Key Advantages of Flow Chemistry:

Enhanced Safety: Benzylic brominations can be highly exothermic, and the product, benzyl bromide, is often lachrymatory. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for superior temperature control, minimizing the risk of thermal runaways. Furthermore, hazardous reagents can be generated in situ and consumed immediately, avoiding the need to store large quantities. researchgate.net

Improved Efficiency and Yield: The precise control over parameters such as residence time, temperature, and stoichiometry in a flow reactor leads to higher selectivity and reduced formation of byproducts, like the dibrominated species. scientificupdate.com Photochemical efficiency is also much higher as the light penetrates the small-diameter tubing effectively. researchgate.net

Scalability: Scaling up production in a flow system is achieved by simply running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel). This is more straightforward and predictable than scaling up batch photochemical reactors. researchgate.net

Research by Kappe et al. has demonstrated a scalable procedure for light-induced benzylic brominations in continuous flow, using a simple setup with a household CFL lamp. researchgate.net They successfully brominated a wide range of substrates in high yields, demonstrating the general applicability of this method to molecules like 3-bromo-5-iodotoluene. researchgate.net

| Feature | Batch Processing | Flow Chemistry / Continuous Processing | Reference |

|---|---|---|---|

| Safety | Higher risk of thermal runaway; handling of bulk hazardous materials. | Excellent heat transfer, small reaction volume, potential for in situ reagent generation. | researchgate.net |

| Efficiency | Often lower yields due to byproduct formation (e.g., over-bromination). | Precise control of stoichiometry and residence time leads to higher selectivity and yields. | scientificupdate.com |

| Photochemistry | Light penetration is limited, making scale-up difficult and inefficient. | High surface-to-volume ratio allows for efficient and uniform irradiation. | researchgate.net |

| Scalability | Complex, requires re-optimization of conditions. | Straightforward; achieved by extending run time ("scaling out") or adding reactors ("numbering up"). | researchgate.net |

Reactivity and Mechanistic Studies of 3 Bromo 5 Iodobenzyl Bromide

Radical Reactions and Processes

The benzylic position of 3-Bromo-5-iodobenzyl bromide is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.commasterorganicchemistry.com The unpaired electron in a benzylic radical can be delocalized into the adjacent aromatic π-system, significantly lowering its energy and increasing its stability compared to a simple alkyl radical. masterorganicchemistry.com

A key radical process involving this type of structure is benzylic bromination. The title compound, this compound, can be synthesized from its precursor, 3-bromo-5-iodotoluene, via a free-radical chain reaction. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) or light (hν). organic-chemistry.org

The mechanism proceeds via three main stages:

Initiation : Homolytic cleavage of the initiator or the N-Br bond of NBS generates a small concentration of bromine radicals (Br•). chemistrysteps.com

Propagation :

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-bromo-5-iodotoluene, forming HBr and the resonance-stabilized 3-bromo-5-iodobenzyl radical.

This benzylic radical then abstracts a bromine atom from a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the final product, this compound, and a new bromine radical, which continues the chain. masterorganicchemistry.com

Termination : The reaction ceases when radicals combine with each other.

The benzylic C-Br bond, once formed, can itself undergo further radical reactions or serve as a precursor for nucleophilic substitution reactions to introduce a wide variety of functional groups. masterorganicchemistry.com

Generation and Reactivity of Benzylic Radicals

The benzylic position, the carbon atom adjacent to the benzene (B151609) ring, is particularly reactive. libretexts.org Benzylic C-H bonds are typically weaker than other sp³ hybridized C-H bonds because the homolytic cleavage of this bond leads to the formation of a resonance-stabilized benzylic radical. libretexts.org

Benzylic radicals from substrates like 3-bromo-5-iodotoluene can be generated under free-radical conditions, commonly using an initiator like N-bromosuccinimide (NBS) in the presence of light or peroxides. libretexts.orgevitachem.com The process involves a radical chain mechanism:

Initiation: Light or heat initiates the homolytic cleavage of the N-Br bond in NBS (or a Br-Br bond if Br₂ is used) to produce a bromine radical (Br•). libretexts.orgevitachem.commasterorganicchemistry.com

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of the precursor, 3-bromo-5-iodotoluene, forming the most stable possible radical. This results in the formation of a resonance-stabilized 3-bromo-5-iodobenzyl radical and HBr. libretexts.orgevitachem.com This intermediate radical then reacts with a molecule of Br₂ (produced in small amounts from NBS reacting with HBr) to yield the final product, this compound, and regenerate a bromine radical, which continues the chain reaction. libretexts.org

The resulting 3-bromo-5-iodobenzyl radical is stabilized by the delocalization of the unpaired electron into the π-system of the aromatic ring. libretexts.orgmasterorganicchemistry.com This delocalization significantly lowers the energy of the intermediate, favoring its formation over other possible radicals. libretexts.org

Radical Trapping Experiments

Role of Halogens in Radical Stability and Reactivity

The stability of the 3-bromo-5-iodobenzyl radical is primarily derived from resonance delocalization of the unpaired electron across the benzene ring. masterorganicchemistry.comnih.gov However, the halogen substituents on the ring also exert electronic effects. Both bromine and iodine are electron-withdrawing groups via induction, which can subtly influence the electron density of the ring and, consequently, the stability of the radical intermediate. While extensive resonance delocalization is the dominant stabilizing factor, theoretical studies on substituted benzyl (B1604629) radicals suggest that the electronic nature of substituents can modulate stability. nih.gov The precise quantitative effect of the meta-bromo and meta-iodo groups on the stability and subsequent reactivity of the 3-bromo-5-iodobenzyl radical has not been specifically documented.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene derivatives. wikipedia.orgfiveable.me The existing substituents on the ring—bromo, iodo, and bromomethyl—determine the rate and regioselectivity of further substitutions. wikipedia.org All three groups are deactivating toward EAS due to their electron-withdrawing inductive effects, making the ring less nucleophilic than benzene. However, they are all ortho, para-directing because of the ability of their lone pairs (for halogens) or hyperconjugation (for the alkyl-halide group) to stabilize the cationic intermediate (arenium ion) formed during the reaction. libretexts.org

For this compound, the directing effects of the substituents are additive:

The bromomethyl group at C1 directs incoming electrophiles to positions C2 and C6.

The bromo group at C3 directs to positions C2, C4, and C6.

The iodo group at C5 directs to positions C2, C4, and C6.

Therefore, electrophilic attack is strongly directed to the C2, C4, and C6 positions, as all are activated by at least two of the three substituents. The final product distribution would also be influenced by steric hindrance, with attack at the C4 position potentially being more sterically accessible than at C2 or C6, which are flanked by existing substituents.

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(Bromomethyl)-3-bromo-5-iodo-2-nitrobenzene and 1-(Bromomethyl)-5-bromo-3-iodo-2-nitrobenzene (isomers at C4, C6) |

| Bromination | Br₂, FeBr₃ | 1-(Bromomethyl)-2,3-dibromo-5-iodobenzene and other isomers |

Reductive Transformations of this compound

This compound possesses three carbon-halogen bonds that can undergo reduction. The relative reactivity of these bonds (benzylic C-Br, aromatic C-Br, aromatic C-I) allows for potential selectivity.

Dehalogenation of the Benzylic Bromide: The benzylic C-Br bond is the most reactive of the three towards many reductive processes. It can be reduced to a methyl group. For instance, various benzyl bromides and chlorides can be dehalogenated using a phosphonic acid (H₃PO₃)/I₂ system to yield the corresponding toluene (B28343) derivatives. rsc.orgresearchgate.net This method is effective for a range of substituted benzyl halides. rsc.orgresearchgate.net

Reductive Dehalogenation of Aryl Halides: The C-I and C-Br bonds on the aromatic ring can also be cleaved. Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. researchwithrutgers.comorganic-chemistry.org The general reactivity trend for C-X bonds under these conditions is C-I > C-Br > C-Cl, meaning the carbon-iodine bond would be the most susceptible to cleavage. By carefully selecting the catalyst (e.g., Palladium on carbon, Pd/C) and reaction conditions (temperature, pressure), it may be possible to achieve selective reduction. For example, milder conditions might selectively cleave the C-I bond while leaving the C-Br bonds intact. organic-chemistry.org More forcing conditions would likely lead to the removal of all halogen atoms.

| Transformation | Typical Reagents | Potential Product(s) | Notes |

|---|---|---|---|

| Benzylic Dehalogenation | H₃PO₃ / I₂ | 1-Bromo-3-iodo-5-methylbenzene (B571576) | Reduces the benzylic bromide to a methyl group. rsc.orgresearchgate.net |

| Selective Aryl Deiodination | H₂, Pd/C (mild conditions) | 3-Bromo-1-(bromomethyl)benzene | Based on the higher reactivity of the C-I bond. organic-chemistry.org |

| Complete Dehalogenation | H₂, Pd/C (forcing conditions) | Toluene | Removal of all three halogen atoms. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and reactivity of molecules like 3-Bromo-5-iodobenzyl bromide. DFT calculations allow for the prediction of various molecular properties, offering insights that complement experimental findings. By modeling the electron density of a system, DFT can accurately describe the geometric and electronic properties of halogenated aromatic compounds.

For this compound, DFT studies would typically be initiated by optimizing the molecular geometry to find the lowest energy conformation. This optimized structure is crucial as it forms the basis for all subsequent property calculations. Parameters such as bond lengths, bond angles, and dihedral angles are determined and can be compared with experimental data if available. The vibrational frequencies can also be calculated to ensure the optimized structure corresponds to a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies. nih.govresearchgate.net

DFT is particularly powerful in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. For this compound, a key reaction of interest is nucleophilic substitution at the benzylic carbon, where the bromide ion is displaced by a nucleophile. DFT calculations can model this process to predict whether the reaction proceeds through an S(_N)1 or S(_N)2 mechanism.

Computational studies on similar benzyl (B1604629) bromide systems have shown that the reaction mechanism can be influenced by the nature of the substituents on the aromatic ring. researchgate.netspcmc.ac.in Electron-donating groups tend to stabilize the benzyl carbocation, favoring an S(_N)1 pathway, while electron-withdrawing groups can favor the S(_N)2 mechanism. In the case of this compound, both bromine and iodine are electron-withdrawing through induction but can also donate electron density via resonance. DFT calculations could precisely quantify these competing effects.

The process involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of this transition state determines the activation energy of the reaction, a key kinetic parameter. By comparing the activation energies for the S(_N)1 and S(_N)2 pathways, the preferred mechanism can be predicted. researchgate.netnih.gov For instance, the transition state in an S(_N)2 reaction of a benzyl bromide would involve the incoming nucleophile and the departing bromide ion partially bonded to the benzylic carbon in a trigonal bipyramidal geometry. researchgate.net The stability of this transition state is influenced by the electronic effects of the bromo and iodo substituents.

The table below illustrates hypothetical activation energies for S(_N)1 and S(_N)2 reactions of substituted benzyl bromides, demonstrating how DFT can be used to predict reaction pathways.

| Substituent (Y) in Y-C(_6)H(_4)CH(_2)Br | Predicted Activation Energy (S(_N)1) (kcal/mol) | Predicted Activation Energy (S(_N)2) (kcal/mol) | Predicted Dominant Pathway |

| -OCH(_3) (Electron-donating) | 20 | 25 | S(_N)1 |

| -H | 28 | 22 | S(_N)2 |

| -NO(_2) (Electron-withdrawing) | 35 | 18 | S(_N)2 |

| -Br, -I (in this compound) | To be determined | To be determined | To be determined |

This table is illustrative and based on general principles of substituent effects on benzyl halide reactivity.

The electronic properties of this compound are governed by the interplay of the inductive and resonance effects of the halogen substituents, as well as the potential for halogen bonding and other non-covalent interactions. DFT is well-suited to analyze these electronic effects.

Inductive and Resonance Effects: Both bromine and iodine are more electronegative than carbon, leading to an inductive withdrawal of electron density from the benzene (B151609) ring. ijrar.orglibretexts.org However, they also possess lone pairs of electrons that can be delocalized into the (\pi)-system of the ring through resonance. While halogens are generally considered deactivating groups in electrophilic aromatic substitution, their resonance donation directs incoming electrophiles to the ortho and para positions. DFT calculations, through population analysis schemes like Natural Bond Orbital (NBO) analysis, can quantify the charge distribution on the aromatic ring and provide a detailed picture of these electronic effects.

Halogen-Arene Interactions: Halogen atoms can participate in non-covalent interactions known as halogen bonds, where the halogen acts as an electrophilic species. foragerone.com Furthermore, interactions between the halogen atoms and the (\pi)-system of an adjacent aromatic ring (halogen-arene interactions) can be significant in the solid state and in solution. nih.govchemistryviews.org These interactions are primarily driven by dispersion and electrostatic forces. rsc.org Computational studies on halogen-benzene complexes have shown that bromine and iodine atoms prefer to interact with the (\pi)-system in an (\eta^1) fashion, positioning themselves above a C-C bond. nih.govresearchgate.net DFT calculations can be used to model dimers of this compound to investigate the strength and geometry of these intermolecular interactions, which can influence the crystal packing and physical properties of the compound.

The following table summarizes the key electronic properties of this compound that can be investigated using DFT.

| Property | Description | Significance |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher chemical reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. |

| Natural Bond Orbital (NBO) Charges | The charges on individual atoms calculated using the NBO method. | Provides a quantitative measure of the electron distribution and the inductive effects of the substituents. |

| Interaction Energies | The energy change upon the formation of a dimer or complex. | Quantifies the strength of intermolecular forces like halogen bonds and (\pi)-(\pi) stacking. |

Molecular Dynamics Simulations for Mechanistic Insights

While DFT is excellent for studying static molecular properties and reaction pathways at the quantum level, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of conformational changes, solvation effects, and intermolecular interactions in a more realistic, dynamic environment.

For this compound, MD simulations could be employed to gain insights into its behavior in solution. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent organizes around the solute and how this solvation shell influences the molecule's conformation and reactivity. This is particularly relevant for understanding reaction mechanisms in solution, as the solvent can play a crucial role in stabilizing reactants, transition states, and products. nih.gov

MD simulations are also valuable for studying halogen bonding in a dynamic context. While DFT can calculate the strength of a halogen bond in a static dimer, MD can reveal the persistence and geometry of these interactions in a liquid or solution phase. nih.govnih.gov For example, simulations could model the interaction of this compound with Lewis bases to explore the dynamics of halogen bond formation and breaking.

Quantitative Structure-Activity Relationship (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While there are no specific QSAR studies reported for this compound itself, the methodology could be applied to a series of its analogues to predict their potential biological activities.

A QSAR study involves several key steps:

Data Set Preparation: A series of structurally related compounds with measured biological activities (e.g., enzyme inhibition, cytotoxicity) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For analogues of this compound, a QSAR model could be developed to predict a specific biological activity. For example, if a series of substituted benzyl bromides were synthesized and tested for their antimicrobial activity, a QSAR model could be built to identify the key structural features that contribute to this activity. The model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. QSAR studies on benzylimidazoline analogues, for instance, have successfully correlated lipophilicity with receptor affinity. researchgate.net

The following table lists some common molecular descriptors that would be relevant in a QSAR study of this compound analogues.

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Describes the electronic distribution and reactivity. |

| Steric | Molecular volume, surface area, ovality | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule. |

| Topological | Connectivity indices, Wiener index | Encodes information about the molecular graph and branching. |

By developing a robust QSAR model, researchers can prioritize the synthesis of the most promising candidates, saving time and resources in the drug discovery process.

Applications of 3 Bromo 5 Iodobenzyl Bromide As a Chemical Building Block

Synthesis of Complex Polycyclic and Heterocyclic Systems

The unique substitution pattern of 3-bromo-5-iodobenzyl bromide makes it a valuable precursor for the construction of complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. evitachem.com PAHs are organic molecules composed of two or more fused benzene (B151609) rings, while heterocyclic systems contain atoms of at least two different elements in their rings. researchgate.net The synthesis of these intricate structures often relies on building blocks that can undergo sequential, site-selective reactions. researchgate.netnih.gov

The differential reactivity of the three halogenated sites on the molecule—the highly reactive benzylic bromide, the aryl iodide (which is more reactive in cross-coupling than the aryl bromide), and the less reactive aryl bromide—can be exploited to build fused ring systems. libretexts.org For instance, the aryl iodide can participate in an initial carbon-carbon bond-forming reaction, such as a Sonogashira or Suzuki coupling, to introduce a side chain. libretexts.orgorganic-chemistry.org This new substituent, along with the benzylic bromide, can then be used in an intramolecular cyclization reaction to form a new ring fused to the original benzene core. researchgate.netthieme-connect.de Subsequent reactions, like oxidative cyclodehydrogenation, can then be employed to planarize the system and create fully aromatic polycyclic structures. researchgate.net

Similarly, in the synthesis of heterocyclic compounds, the benzylic bromide can be used to alkylate a heteroatom (like nitrogen or sulfur), followed by an intramolecular coupling reaction involving the aryl iodide or bromide to close the heterocyclic ring. sciepub.comresearchgate.net This strategic approach allows for the controlled assembly of complex molecular architectures relevant to materials science and medicinal chemistry. nih.govmdpi.com

| Reaction Type | Reactive Site Utilized | Potential Product Class |

|---|---|---|

| Intramolecular Friedel-Crafts Alkylation | Benzylic Bromide | Fused Carbocycles |

| Palladium-Catalyzed Annulation | Aryl Iodide / Aryl Bromide | Polycyclic Aromatic Hydrocarbons (PAHs) |

| 1,3-Dipolar Cycloaddition | Benzylic Bromide (after conversion to an azide or ylide) | Triazoles, and other N-Heterocycles |

| Intramolecular Buchwald-Hartwig Amination | Aryl Iodide / Aryl Bromide | Fused N-Heterocycles |

Construction of Diarylalkanes and Related Scaffolds

This compound is a suitable starting material for the synthesis of diarylalkanes and related molecular scaffolds. The key to its utility lies in the differential reactivity of its halogen atoms in metal-catalyzed cross-coupling reactions. Generally, in palladium-catalyzed reactions like the Suzuki or Sonogashira coupling, the reactivity of aryl halides follows the order I > Br > Cl. libretexts.org The benzylic bromide, however, is most susceptible to nucleophilic substitution.

This reactivity hierarchy allows for a stepwise and controlled functionalization of the molecule:

Alkylation via the Benzylic Bromide: The most reactive site, the bromomethyl group (-CH₂Br), can be used first to connect to an aromatic nucleus via Friedel-Crafts alkylation or by reacting with an organometallic aryl reagent.

Coupling at the Aryl Iodide: The aryl iodide can then undergo a selective palladium-catalyzed cross-coupling reaction, such as a Suzuki reaction with an arylboronic acid or a Sonogashira coupling with a terminal alkyne, leaving the aryl bromide untouched under carefully controlled conditions. libretexts.orgorganic-chemistry.org

Coupling at the Aryl Bromide: Finally, the less reactive aryl bromide can be subjected to a second cross-coupling reaction under more forcing conditions to introduce a third aryl group.

This sequential strategy enables the precise construction of complex, unsymmetrical diaryl- and triarylalkane structures, which are important cores in many functional molecules.

| Reaction Step | Primary Reactive Group | Typical Reaction | Resulting Structure |

|---|---|---|---|

| 1 | Benzylic Bromide | Nucleophilic Substitution / Alkylation | Attachment of first aryl or functional group |

| 2 | Aryl Iodide | Suzuki or Sonogashira Coupling | Attachment of a second, different aryl group |

| 3 | Aryl Bromide | Suzuki or Sonogashira Coupling | Attachment of a third aryl group |

Derivatization for Advanced Functional Materials

The versatility of this compound extends to the field of materials science, where it can serve as a building block for advanced functional materials. evitachem.comwiley.comresearchgate.net Its multiple reactive sites allow it to be incorporated into polymers or used to create specialized small molecules with unique chemical and physical properties. chemimpex.compyglifesciences.com

For example, it can be used as a monomer in polymerization reactions. Polycondensation reactions involving the aryl halide positions can form the backbone of a polymer, while the benzylic bromide can be used for post-polymerization modification or as a cross-linking site to enhance the material's properties. chemimpex.com The incorporation of heavy atoms like bromine and iodine into the polymer structure can influence its photophysical properties, potentially leading to applications in organic light-emitting diodes (OLEDs) or as scintillators. Bromo-functionalized polycyclic aromatic hydrocarbons have been specifically investigated for use as emitters in near-infrared applications. nih.gov

Furthermore, derivatization of this compound can lead to the synthesis of specialty chemicals used as dyes or coatings. evitachem.com The ability to attach different functional groups at three distinct positions on the benzene ring allows for fine-tuning of properties such as solubility, thermal stability, and electronic characteristics, which are critical for high-performance materials. wiley.com

| Material Class | Role of this compound | Potential Application |

|---|---|---|

| Functional Polymers | Monomer, Cross-linking agent | Coatings, Adhesives, Organic Electronics chemimpex.com |

| Optoelectronic Materials | Precursor for emissive molecules | OLEDs, Sensors nih.govmdpi.com |

| Specialty Dyes | Core scaffold for chromophores | Industrial colorants evitachem.com |

Precursor to Biologically Active Molecules (excluding clinical data)

Halogenated aromatic compounds are fundamental building blocks in medicinal and agricultural chemistry. evitachem.comchemimpex.com this compound serves as a key intermediate in the synthesis of complex organic molecules, including those with potential biological activity. evitachem.comchemimpex.com

In pharmaceutical research, this compound is considered a valuable building block for creating new chemical entities. evitachem.com It functions as a versatile intermediate, allowing for the systematic construction of complex molecular frameworks that are central to many active pharmaceutical ingredients (APIs). pharmanoble.com The synthesis of novel anticancer agents, for example, has utilized N-benzyl-5-bromo-isatin derivatives, which can be prepared from precursors like benzyl (B1604629) bromide. researchgate.netmdpi.com

The compound's three reactive sites enable chemists to perform sequential modifications, a strategy known as diversity-oriented synthesis. This approach allows for the creation of a library of related compounds by attaching different chemical fragments at each of the three positions. These libraries are then screened to identify molecules with desired biological activities. For instance, the benzyl bromide moiety can be reacted with an isatin core, while the aryl halide positions remain available for further elaboration through cross-coupling reactions to build molecules that can be tested as kinase inhibitors or other therapeutic agents. mdpi.comnih.gov

| Pharmaceutical Scaffold | Synthetic Utility of the Precursor | Potential Therapeutic Area |

|---|---|---|

| Substituted Indoles/Isatins | N-alkylation via benzylic bromide | Anticancer Agents mdpi.com |

| Biaryl Compounds | Suzuki coupling at aryl halide sites | Anti-inflammatory, Antihypertensive pyglifesciences.compyglifesciences.com |

| Complex Heterocycles | Sequential coupling and cyclization | Antiviral, CNS drugs pharmanoble.com |

Similar to its role in pharmaceuticals, this compound and related brominated compounds are important intermediates in the development of agrochemicals. chemimpex.comgoogle.com The introduction of halogen atoms into organic molecules is a common strategy in the design of pesticides and herbicides, as it can enhance their efficacy and metabolic stability.

The compound can be used as a starting material to synthesize novel halogenated compounds for screening as potential agrochemicals. chemimpex.com For example, the core structure can be elaborated into more complex molecules that mimic the structures of known classes of insecticides or fungicides. While methyl bromide itself was used as a broad-spectrum fumigant before being phased out due to environmental concerns, the synthesis of new, more targeted brominated compounds for crop protection remains an active area of research. unep.orgca.govippc.int The development of next-generation pesticides often involves creating molecules with specific modes of action, and versatile building blocks like this compound provide the chemical handles needed to construct these complex and targeted agents. nih.gov

| Agrochemical Class | Synthetic Role of the Precursor | Potential Application |

|---|---|---|

| Fungicides | Core for novel heterocyclic systems | Control of fungal pathogens nih.gov |

| Herbicides | Scaffold for substituted biaryls | Weed control |

| Insecticides | Building block for complex structures | Pest management chemimpex.com |

| Nematicides | Starting material for soil-active agents | Control of soil-borne pests nih.gov |

Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR would provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively, within 3-Bromo-5-iodobenzyl bromide.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the benzylic protons (-CH₂Br) and the aromatic protons. The benzylic protons would likely appear as a singlet, shifted downfield due to the deshielding effect of the adjacent bromine atom. The aromatic region would display a more complex pattern. Based on the substitution pattern (1,3,5-trisubstituted), the three aromatic protons would be chemically non-equivalent, leading to three distinct signals. The coupling patterns (splitting) of these signals would provide information about their relative positions on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments in the molecule. It is expected to show one signal for the benzylic carbon and six distinct signals for the aromatic carbons, as the substitution renders them all chemically different. The chemical shifts of the carbons directly bonded to the bromine and iodine atoms would be significantly influenced by the electronegativity and heavy atom effects of these halogens.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzylic CH₂ | ~ 4.5 | ~ 30-35 |

| Aromatic CH | 7.0 - 8.0 | 120 - 145 |

Note: The predicted values are estimations based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry Techniques (e.g., HRMS, LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be particularly valuable for this compound, providing a highly accurate mass measurement that can confirm its molecular formula.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis would yield a precise mass-to-charge ratio (m/z) for the molecular ion, allowing for the unambiguous determination of the elemental formula (C₇H₅Br₂I). The isotopic pattern observed would be characteristic of a compound containing two bromine atoms and one iodine atom, further confirming its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS could be employed to analyze the purity of a sample of this compound and to study its behavior in solution. The liquid chromatograph would separate the compound from any impurities, and the mass spectrometer would provide mass information for each separated component.

Expected Mass Spectrometric Data

| Technique | Expected Information |

| HRMS | Precise m/z value confirming the molecular formula C₇H₅Br₂I. |

| Mass Spectrometry | Characteristic isotopic pattern for a dibromo-iodo compound. |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methylene group, C=C stretching of the aromatic ring, and the C-Br and C-I stretching vibrations. The positions of the aromatic C-H out-of-plane bending bands could also provide information about the substitution pattern of the benzene ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-Br and C-I stretching vibrations, which can be weak in the IR spectrum, may show stronger signals in the Raman spectrum.

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-Br Stretch | 700 - 500 | 700 - 500 |

| C-I Stretch | 600 - 480 | 600 - 480 |

Future Research Directions

Development of Sustainable and Green Synthetic Routes

The synthesis of functionalized aromatic compounds traditionally relies on methods that can be resource-intensive and generate significant waste. Future research into the synthesis of 3-Bromo-5-iodobenzyl bromide and its derivatives should prioritize the principles of green chemistry.

Photocatalysis: Visible-light-mediated photocatalysis offers a mild and efficient alternative to traditional radical initiation methods for benzylic bromination. Future studies could explore the use of organic dyes or semiconductor-based photocatalysts for the late-stage benzylic bromination of 3-bromo-5-iodotoluene, minimizing the use of hazardous reagents and energy-intensive conditions. This approach could lead to higher selectivity and atom economy.

Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters, improves safety, and facilitates scalability. seqens.compharmablock.comsemanticscholar.org Developing a continuous flow process for the synthesis of this compound could significantly reduce reaction times and improve yield and purity. seqens.com The modular nature of flow reactors would also allow for the integration of multiple reaction steps, such as the sequential halogenation of the aromatic ring followed by benzylic bromination, in a single, streamlined process. pharmablock.com

Alternative Solvents and Reagents: Research into replacing hazardous solvents with greener alternatives, such as bio-derived solvents or supercritical fluids, is crucial. Additionally, exploring the use of less toxic and more sustainable brominating and iodinating agents will be a key aspect of developing environmentally benign synthetic routes. For instance, enzymatic halogenation presents a highly selective and green approach to introducing halogen atoms onto aromatic rings. scienceopen.com

Catalyst Discovery and Optimization for Selective Transformations

The differential reactivity of the C-I, C-Br, and benzylic C-Br bonds in this compound is a key feature that can be exploited for selective functionalization. The discovery and optimization of catalysts that can distinguish between these sites are paramount for unlocking the full synthetic potential of this molecule.

Chemodivergent Cross-Coupling: The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. Future research should focus on developing catalytic systems that can selectively activate one site over the other, enabling sequential and site-specific introduction of different functional groups. nih.gov This could involve the design of ligands that modulate the electronic and steric properties of the metal center, or the use of different metals with distinct reactivity profiles. For instance, gold-catalyzed C-H functionalization with iodoarenes has been reported, suggesting a potential avenue for selective reactions at the iodine-bearing carbon. uky.edunih.gov

Site-Selective C-H Functionalization: Direct C-H functionalization is a powerful strategy for atom-economical synthesis. nih.gov Developing catalysts that can selectively activate the C-H bonds of the aromatic ring in this compound, while leaving the halogen and benzylic bromide groups intact, would open up new avenues for molecular diversification. Computational studies can aid in predicting the most reactive C-H bonds and guide the design of catalysts with the desired regioselectivity. nih.govsemanticscholar.org

Catalyst Screening and Optimization: High-throughput screening of catalyst libraries, combined with computational modeling, can accelerate the discovery of optimal catalysts for specific transformations of this compound. Understanding the interplay between the catalyst, substrate, and reaction conditions is crucial for achieving high selectivity and yield.

Exploration of Novel Reactivity Patterns

Beyond traditional cross-coupling and nucleophilic substitution reactions, future research should aim to uncover and exploit novel reactivity patterns of this compound.

Photoredox Catalysis for Radical Reactions: The benzylic bromide moiety is a prime candidate for radical generation under photoredox conditions. rsc.org This could enable a range of novel transformations, such as the addition to alkenes, alkynes, or the formation of new C-C and C-heteroatom bonds through radical-mediated pathways. The selective activation of the C-I or C-Br bond via photoredox catalysis also presents an exciting area of exploration. nih.gov

Hypervalent Iodine Chemistry: The iodine atom in this compound could potentially be oxidized to a hypervalent state, opening up a rich field of reactivity. acs.org Hypervalent iodine reagents are known for their unique oxidative properties and their ability to participate in a variety of transformations, including arylations and functional group transfers.

Mechanistic Investigations: A thorough understanding of the reaction mechanisms is essential for the rational design of new reactions. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways, transition states, and the factors governing selectivity. scienceopen.comrsc.org These theoretical predictions, when combined with experimental validation, will be instrumental in uncovering and harnessing new reactivity patterns.

Integration with Machine Learning for Reaction Prediction and Optimization

The complexity of reactions involving polyfunctional molecules like this compound makes them ideal candidates for the application of machine learning (ML) and artificial intelligence (AI).

Predictive Modeling of Regioselectivity: Machine learning models can be trained on existing reaction data to predict the regioselectivity of reactions on polyhalogenated aromatic compounds. rsc.orgresearchgate.netresearchgate.net By analyzing the electronic and steric features of the substrate and the nature of the catalyst and reagents, these models can predict which of the C-I, C-Br, or benzylic C-Br bonds is most likely to react under a given set of conditions. This predictive capability can significantly reduce the amount of empirical screening required to find optimal reaction conditions.

Reaction Optimization: AI algorithms can be used to optimize reaction conditions by exploring a multidimensional parameter space that includes temperature, solvent, catalyst, and reagent concentrations. rsc.org By iteratively learning from experimental results, these algorithms can identify the optimal conditions for maximizing yield and selectivity, while minimizing waste.

Discovery of Novel Reactions: Machine learning can also be employed to predict novel and unexpected reactivity. By training models on vast databases of known reactions, it may be possible to identify new and plausible reaction pathways for this compound that have not yet been explored experimentally.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-5-iodobenzyl bromide?

- Methodological Answer : The compound can be synthesized via sequential halogenation of benzyl alcohols or benzoic acid derivatives. For example, 3-Bromo-5-iodobenzoic acid (a precursor) is synthesized through iodination and bromination under controlled conditions (e.g., using N-iodosuccinimide or bromine in acetic acid). Subsequent esterification or conversion to the benzyl bromide derivative involves reagents like PBr₃ or HBr in acetic anhydride .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-halogenation. Purification typically involves column chromatography with halogen-stable stationary phases (e.g., silica gel modified with silver nitrate).

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in amber glassware under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and oxidative decomposition. Avoid contact with oxidizing agents (e.g., peroxides) and moisture, as the compound is sensitive to light and hydrolysis .

- Validation : Periodic NMR analysis (e.g., ¹H NMR) can detect decomposition products like benzoic acid derivatives or free halides.

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns on the aromatic ring (e.g., coupling constants for bromine and iodine effects).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (expected M+ for C₇H₅Br₂I: ~399.7 g/mol).

- Halogen Elemental Analysis : Quantify Br and I content via ICP-MS or X-ray fluorescence .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The compound’s dual halogenation allows participation in sequential cross-coupling reactions (e.g., Suzuki-Miyaura for Br, followed by Ullmann for I). The electron-withdrawing nature of halogens enhances oxidative addition with Pd(0) catalysts. Steric hindrance from the benzyl group may slow coupling rates compared to aryl halides .

- Data Contradiction : Conflicting reports on reaction yields (e.g., Heck vs. Sonogashira) may arise from solvent polarity (DMF vs. THF) or ligand choice (e.g., PPh₃ vs. Xantphos). Optimize using Design of Experiments (DoE) to balance temperature, ligand ratio, and halide leaving-group ability .

Q. What strategies mitigate competing side reactions (e.g., homo-coupling) during palladium-catalyzed transformations?

- Methodological Answer :

- Ligand Screening : Bulky ligands (e.g., SPhos) reduce β-hydride elimination in Heck reactions.

- Additives : Use silver salts (Ag₂CO₃) to sequester free halides, preventing catalyst poisoning.

- Microwave-Assisted Synthesis : Shortens reaction time, minimizing decomposition pathways .

Q. How can discrepancies in bromide ion quantification during reaction scale-up be resolved?

- Methodological Answer : Bromide byproduct analysis (e.g., via ion chromatography or potentiometric titration) may show variability due to:

- Analytical Sensitivity : Older methods (e.g., colorimetric assays) have higher detection limits (~0.10 mg/L) compared to modern ICP-MS (~ppb level) .

- Matrix Effects : Co-eluting ions (e.g., iodide) in halogen-rich reactions require column conditioning or standard additions for accuracy .

Q. What computational methods predict the photodegradation pathways of this compound?

- Methodological Answer :

- TD-DFT Calculations : Model UV-vis spectra to identify chromophores (e.g., C-Br bonds absorb at ~210 nm).

- Molecular Dynamics : Simulate hydrolysis rates under varying pH and solvent conditions.

- Validation : Compare with experimental LC-MS data tracking degradation products (e.g., debrominated or oxidized species) .

Safety and Best Practices

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for halogen resistance) and splash goggles.

- Ventilation : Conduct reactions in a fume hood with HEPA filters to capture volatile halogenated byproducts.

- Spill Management : Neutralize spills with sodium bicarbonate or activated carbon before disposal .

Q. How should researchers address conflicting data on halogen exchange reactions involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.